molecular formula C23H22N2O2S B11084379 2-[(Diphenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-[(Diphenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11084379
M. Wt: 390.5 g/mol
InChI Key: DLPQCUSBJBUFOF-UHFFFAOYSA-N
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Description

2-[(Diphenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is functionalized with a diphenylacetyl group and an amide linkage.

Preparation Methods

The synthesis of 2-[(Diphenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of benzothiophene derivatives with diphenylacetyl chloride in the presence of a base to form the desired product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with higher yields and purity.

Chemical Reactions Analysis

2-[(Diphenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

2-[(Diphenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(Diphenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate key signaling pathways in cells .

Comparison with Similar Compounds

2-[(Diphenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C23H22N2O2S

Molecular Weight

390.5 g/mol

IUPAC Name

2-[(2,2-diphenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C23H22N2O2S/c24-21(26)20-17-13-7-8-14-18(17)28-23(20)25-22(27)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12,19H,7-8,13-14H2,(H2,24,26)(H,25,27)

InChI Key

DLPQCUSBJBUFOF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)N

Origin of Product

United States

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